molecular formula C2H6S2 B042241 Dimethyl disulfide CAS No. 624-92-0

Dimethyl disulfide

Cat. No.: B042241
CAS No.: 624-92-0
M. Wt: 94.2 g/mol
InChI Key: WQOXQRCZOLPYPM-UHFFFAOYSA-N
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Description

Dimethyl disulfide, also known as (Methyldisulfanyl)methane, is an organic chemical compound with the molecular formula CH₃SSCH₃. It is a colorless liquid with a distinct, unpleasant garlic-like odor. This compound is naturally emitted by bacteria, fungi, plants, and animals. It is also found in various foods such as onions, garlic, and cheese .

Mechanism of Action

Target of Action

Dimethyl disulfide (DMDS) is an organic chemical compound with the molecular formula CH3SSCH3 . It primarily targets metal oxides on catalysts in industrial applications . In the context of soil fumigation, DMDS targets soil-borne pathogens and nematodes .

Mode of Action

DMDS decomposes to form hydrogen sulfide (H2S) when injected into a hydrotreater or hydrocracker . The H2S reacts with the metal oxides on the catalyst, converting them to the active metal sulfide form . In soil fumigation, DMDS penetrates directly into the nematode through the body wall and subsequently affects calcium channels in the body wall and muscle . It serves as an uncoupling agent to interfere with ATP synthase .

Biochemical Pathways

DMDS affects several biochemical pathways. It is involved in the reduction of disulfide bridges, serving as a model for understanding electron and proton transfer in biological systems . Six potential mechanisms for reducing the DMDS bridge through electron and proton capture were explored . In addition, DMDS is involved in the redox pathways of the disulfide bond .

Pharmacokinetics

It is known that dmds has a high aqueous solubility and is highly volatile . . More research is needed to fully understand the ADME properties of DMDS and their impact on bioavailability.

Result of Action

The result of DMDS action varies depending on its application. In industrial settings, DMDS is used to prepare catalysts for hydrodesulfurization due to its high sulfur content and low decomposition temperature . In soil fumigation, DMDS acts as an effective soil fumigant, controlling soil-borne pathogens and nematodes . It denatures and precipitates proteins, causing enzyme inactivation, thereby hindering and inhibiting metabolism, and ultimately killing the nematode .

Action Environment

The action of DMDS is influenced by environmental factors. Its high aqueous solubility and volatility suggest that it can easily evaporate and dissolve in water, affecting its action, efficacy, and stability . In soil fumigation, the effectiveness of DMDS can be influenced by soil type, temperature, and moisture levels. More research is needed to fully understand how environmental factors influence the action of DMDS.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl disulfide can be synthesized through the oxidation of methanethiol using iodine as an oxidizing agent: [ 2 \text{CH}_3\text{SH} + \text{I}_2 \rightarrow \text{CH}_3\text{SSCH}_3 + 2 \text{HI} ]

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of methanol with sulfur in the presence of a catalyst such as aluminum oxide. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Dimethyl disulfide undergoes various chemical reactions, including:

Oxidation:

  • Oxidation with hydrogen peroxide or peracetic acid forms methyl methanethiosulfinate: [ \text{CH}_3\text{SSCH}_3 + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{S(O)SCH}_3 ]

Chlorination:

  • Chlorination yields methanesulfenyl chloride, methanesulfinyl chloride, and methanesulfonyl chloride: [ \text{CH}_3\text{SSCH}_3 + \text{Cl}_2 \rightarrow \text{CH}_3\text{SCl} + \text{CH}_3\text{S(O)Cl} + \text{CH}_3\text{SO}_2\text{Cl} ]

Reduction:

  • Reduction of this compound can produce methanethiol.

Scientific Research Applications

Dimethyl disulfide has a wide range of applications in scientific research:

Chemistry:

  • Used as a reagent for the derivatization of alkenes to determine the position of double bonds.
  • Employed in the synthesis of various sulfur-containing compounds.

Biology:

  • Acts as a signaling molecule in certain biological processes.
  • Studied for its role in microbial interactions and plant defense mechanisms.

Medicine:

  • Investigated for its potential antimicrobial properties.
  • Used in the study of redox reactions involving thiols and disulfides.

Industry:

Comparison with Similar Compounds

  • Dimethyl sulfide
  • Dimethyl trisulfide
  • Methanethiol

Properties

IUPAC Name

(methyldisulfanyl)methane
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InChI

InChI=1S/C2H6S2/c1-3-4-2/h1-2H3
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InChI Key

WQOXQRCZOLPYPM-UHFFFAOYSA-N
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Canonical SMILES

CSSC
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Molecular Formula

C2H6S2
Record name DIMETHYL DISULFIDE
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DSSTOX Substance ID

DTXSID4025117
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Molecular Weight

94.20 g/mol
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Physical Description

Dimethyl disulfide appears as a colorless oily liquid with a garlic-like odor. Denser than water and slightly soluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless, oily liquid with a garlic-like odor; [CAMEO] Strong, nauseating odor; [CHEMINFO] Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS], LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with onion-like odour, A colorless oily liquid with a disagreeable odor.
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Boiling Point

229.5 °F at 760 mmHg (NTP, 1992), 109.72 °C, 109.00 to 110.00 °C. @ 760.00 mm Hg, 110 °C, 229.5 °F
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Flash Point

76 °F (NTP, 1992), 24 °C (closed cup), 10 °C c.c., 76 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Miscible with ethanol, ethyl ether, Completely miscible with most organic solvents, Very slightly soluble in water; soluble in alcohol and oils, 3 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 2.5 (poor), very slightly soluble in water; soluble in alcohol and oils
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Density

1.065 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0625 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.058-1.065 (20°), 1.065
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Vapor Density

3.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.24 (Air = 1), Relative vapor density (air = 1): 3.2, 3.24
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Vapor Pressure

28.6 mmHg at 77 °F (NTP, 1992), 28.7 [mmHg], 28.7 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 28.6 mmHg
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Mechanism of Action

The plant-derived insecticides have introduced a new concept in insecticide research. In response to insect attacks, some plants can release volatile sulfur compounds such as dimethyl disulfide (DMDS) in the atmosphere, which are lethal for the generalist insects. /The authors/ demonstrate that DMDS induced an uncommon complex neurotoxic activity. The studies of in vivo toxicity of DMDS in three insect species and mice indicated a highest bioactivity for insects. Although DMDS did not alter the electrophysiological properties of the cockroach Periplaneta americana giant axon, it affected the synaptic transmission at the presynaptic level resulting in an inhibition of the neurotransmitter release. Whole cell patch-clamp experiments performed on cockroach cultured dorsal unpaired median (DUM) neurons revealed a dose-dependent hyperpolarization induced by DMDS associated with a decrease in the input resistance and the disappearance of action potentials. The hyperpolarization was inhibited by glibenclamide and tolbutamide, and was dependent on intracellular ATP concentration, demonstrating a neurotoxicity via the activation of KATP channels. Finally, the same effects observed with oligomycin, 2,4-dinitrophenol, and KCN together with the studies of DMDS toxicity on isolated mitochondria confirmed an unusual action occurring through an inhibition of the mitochondrial respiratory chain complex IV (cytochrome oxydase). This DMDS-induced inhibition of complex IV subsequently decreased the intracellular ATP concentration, which thereby activated neuronal KATP channels mediating membrane hyperpolarization and reduction of neuronal activity., Dimethyl disulfide (DMDS), a plant-derived insecticide, is a promising fumigant as a substitute for methyl bromide. To further understand the mode of action of DMDS, /researchers/ examined its effect on cockroach octopaminergic neurosecretory cells, called dorsal unpaired median (DUM) neurons, using whole-cell patch-clamp technique, calcium imaging and antisense oligonucleotide strategy. At low concentration (1 microM), DMDS modified spontaneous regular spike discharge into clear bursting activity associated with a decrease of the amplitude of the afterhyperpolarization. This effect led us to suspect alterations of calcium-activated potassium currents (IKCa) and [Ca(2+)](i) changes. /Researchers/ showed that DMDS reduced amplitudes of both peak transient and sustained components of the total potassium current. IKCa was confirmed as a target of DMDS by using iberiotoxin, cadmium chloride, and pSlo antisense oligonucleotide. In addition, /they/ showed that DMDS induced [Ca(2+)](i) rise in Fura-2-loaded DUM neurons. Using calcium-free solution, and (R,S)-(3,4-dihydro-6,7-dimethoxy-isoquinoline-1-yl)-2-phenyl-N,N-di-[2-(2,3,4-trimethoxy-phenyl)ethyl]-acetamide (LOE 908) [an inhibitor of transient receptor potential (TRP)gamma], /researchers/ demonstrated that TRPgamma initiated calcium influx. By contrast, omega-conotoxin GVIA (an inhibitor of N-type high-voltage-activated calcium channels), did not affect the DMDS-induced [Ca(2+)](i) rise. Finally, the participation of the calcium-induced calcium release mechanism was investigated using thapsigargin, caffeine, and ryanodine. /This/ study revealed that DMDS-induced elevation in [Ca(2+)](i) modulated IKCa in an unexpected bell-shaped manner via intracellular calcium. In conclusion, DMDS affects multiple targets, which could be an effective way to improve pest control efficacy of fumigation.
Record name Dimethyl Disulfide
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Color/Form

Yellow liquid, Liquid, Colorles to pale-yellow liquid

CAS No.

624-92-0, 68920-64-9
Record name DIMETHYL DISULFIDE
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Melting Point

-120.5 °F (NTP, 1992), -84.67 °C, -85 °C, -120.5 °F
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Synthesis routes and methods

Procedure details

The HBr catalyzed oxidation of diethyl disulfide was carried out at 110° C. With the same concentration as above except for a concentration of 0.0356 M HBr catalyst, the oxidation was complete in 33/4 hours. The yield as the crude sodium sulfonate salt after neutralization was 82% with correction for Na2SO4. The oxidation of diethyl disulfide produced more H2SO4 than that of DMDS. The yields of H2SO4 were 8% with I2 catalysis and 0.6% with HBr catalysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: DMDS is a volatile sulfur compound found naturally in various sources. It's produced by the breakdown of sulfur-containing amino acids like methionine in plants, particularly in cruciferous vegetables like broccoli [, ]. During cooking or food processing, these pathways can be altered, impacting the final DMDS levels in food products [, ]. Additionally, DMDS is also detected in fermented foods and beverages like Chinese liquor, where its production is linked to the activity of core microbiota like Saccharomyces and Lactobacillus [].

A: Several methods are used for the industrial production of DMDS. One common method involves the oxidation of methanthiol salt, generated by reacting methyl mercaptan with a strong base, using oxygen-containing gas []. Another method utilizes a sulfuration process where methyl mercaptan reacts with sulfur in the presence of a catalyst at specific temperatures and pressures [].

ANone: The molecular formula of dimethyl disulfide is C2H6S2, and its molecular weight is 94.20 g/mol.

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for detecting and quantifying DMDS [, ]. For volatile analysis, headspace-solid phase microextraction (HS-SPME) is often used in conjunction with GC-MS []. In studies focusing on its degradation, techniques like Fourier-transform infrared spectroscopy (FT-IR) are employed to analyze the products formed [].

A: Under dark, oxygenated conditions, DMDS reacts with hydroxyl ions, leading to the formation of methyl mercaptan and other products. This reaction follows first-order kinetics concerning both DMDS concentration and hydroxyl ion activity [].

A: DMDS is employed as a radical scavenger in analyzing larger hydrocarbon radicals, particularly in flame studies. It reacts with these radicals in the condensed phase, forming stable products that can be readily analyzed using GC-MS []. This method helps in quantifying radicals that are challenging to detect by optical methods.

A: DMDS has shown fungicidal activity against a range of plant pathogenic fungi []. Research suggests that it may have potential as a fumigant to control plant fungal diseases. In insects, studies on cockroaches (Periplaneta americana) have revealed that DMDS can induce neurodegenerative effects [].

A: Two-week inhalation studies in rats have shown that exposure to high concentrations of DMDS can lead to suppressed body weight gain and decreased food consumption []. The no-observed-adverse-effect level (NOAEL) in these studies was determined to be 100 ppm/6 hrs/day for male rats and below 33 ppm/6 hrs/day for female rats.

A: While DMDS is generally recognized as safe for use in low concentrations in food flavorings, high levels of exposure, especially through inhalation, may pose health risks. It's crucial to handle DMDS with care, following appropriate safety measures and regulations [].

A: DMDS can be released into the environment from both natural and anthropogenic sources. In the atmosphere, it primarily degrades through reactions with hydroxyl radicals, contributing to the formation of sulfur-containing aerosols and acid rain [].

A: Biofiltration has been explored as a potential method for controlling DMDS emissions, particularly from industrial sources []. This method utilizes microorganisms immobilized on a support material to degrade DMDS into less harmful products.

A: Research on the thermal decomposition of DMDS on iron surfaces indicates that it forms a film with parabolic growth kinetics at high temperatures and pressures, suggesting diffusion-limited growth []. Understanding this interaction is relevant for applications where DMDS is used in metal-containing systems.

A: The stability of DMDS can be influenced by factors like temperature, light exposure, and the presence of other chemicals. For instance, in food products like orange juice, irradiation can lead to increased formation of DMDS, impacting its sensory quality [].

A: Density functional theory (DFT) calculations have been employed to study the adsorption of DMDS on gold surfaces, providing insights into its adsorption state and preferred binding sites []. This information is valuable for understanding the interaction of DMDS with catalytic materials.

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